molecular formula C6H14O13P2 B1668194 2-Carboxyarabinitol-1,5-diphosphate CAS No. 27442-42-8

2-Carboxyarabinitol-1,5-diphosphate

Cat. No.: B1668194
CAS No.: 27442-42-8
M. Wt: 356.11 g/mol
InChI Key: ITHCSGCUQDMYAI-ZMIZWQJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context within Photosynthetic Carbon Fixation Pathways

Photosynthetic carbon fixation is the process by which atmospheric carbon dioxide is converted into energy-rich organic compounds. In the majority of plants, this process is initiated by the Calvin Cycle, where Rubisco catalyzes the carboxylation of Ribulose-1,5-bisphosphate (RuBP). This reaction is the primary entry point for carbon into the biosphere.

However, Rubisco also possesses an oxygenase activity, which initiates a process known as photorespiration. nih.govresearchgate.netdoubtnut.com Photorespiration competes with the Calvin Cycle, leading to the loss of fixed carbon and energy. researchgate.netdoubtnut.comchegg.com The balance between the carboxylase and oxygenase activities of Rubisco is a key determinant of photosynthetic efficiency.

It is within this context that 2-Carboxyarabinitol-1,5-diphosphate exerts its influence. By inhibiting Rubisco, CA1P effectively downregulates both the Calvin Cycle and photorespiration during periods of low light or darkness. nih.govdeepdyve.com This regulation is crucial for preventing wasteful depletion of resources when the energy from sunlight is insufficient to drive the subsequent reactions of photosynthesis. The synthesis of CA1P is believed to originate from chloroplastic fructose-1,6-bisphosphate, a key intermediate in the Calvin Cycle and glycolysis. nih.govpnas.org

Overview of this compound's Established Role in Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (Rubisco) Regulation

The regulation of Rubisco activity by this compound is a well-established mechanism for controlling carbon fixation. nih.gov CA1P is a potent, tightly binding inhibitor that targets the active site of Rubisco. nih.govnih.gov Its molecular structure closely resembles the transition state intermediate formed during the carboxylation of RuBP, which accounts for its high affinity for the enzyme. nih.govnih.gov

The concentration of CA1P in plant leaves fluctuates in a diurnal pattern. It accumulates in the dark and at low light intensities, effectively switching off Rubisco activity. nih.govnih.gov As light levels increase, CA1P is degraded, releasing the inhibition and allowing photosynthesis to proceed. nih.govnih.gov This light-dependent regulation ensures that Rubisco is active only when sufficient light energy is available to support the entire photosynthetic process.

The release of CA1P from Rubisco is facilitated by an enzyme called Rubisco activase. nih.govwikipedia.orgnih.gov Rubisco activase utilizes the energy from ATP hydrolysis to promote the dissociation of the inhibitory sugar phosphate (B84403) from the active site of Rubisco. oup.com Once released, free CA1P is then hydrolyzed by a specific phosphatase, CA1P phosphatase, into a non-inhibitory form. nih.govnih.gov This two-step process ensures the efficient reactivation of Rubisco upon illumination.

The table below summarizes the key aspects of Rubisco regulation by this compound.

Regulatory FactorRole in Rubisco Regulation
This compound (CA1P) Potent inhibitor of Rubisco, binding tightly to the active site.
Light Stimulates the degradation of CA1P, leading to the activation of Rubisco.
Darkness/Low Light Promotes the synthesis and accumulation of CA1P, leading to the inhibition of Rubisco.
Rubisco Activase Facilitates the release of CA1P from the active site of Rubisco in an ATP-dependent manner.
CA1P Phosphatase Catalyzes the degradation of free CA1P into a non-inhibitory form.

Research has shown that in darkened bean leaves, a significant portion of Rubisco catalytic sites can be bound by CA1P. nih.gov Upon exposure to light, the unbound pool of CA1P is degraded first at very low light levels, followed by the release and degradation of the Rubisco-bound inhibitor as light intensity increases. nih.gov

The following table presents data on the levels of this compound in Phaseolus vulgaris (bean) leaves under different light conditions.

Light ConditionThis compound Level (nmol/mg Chl)
Dark~25
Low Light (200 µmol quanta m⁻² s⁻¹)~10
High Light (1200 µmol quanta m⁻² s⁻¹)<1

Data adapted from studies on the light-dependent kinetics of CA1P metabolism. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27442-42-8

Molecular Formula

C6H14O13P2

Molecular Weight

356.11 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid

InChI

InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6-/m1/s1

InChI Key

ITHCSGCUQDMYAI-ZMIZWQJLSA-N

SMILES

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O

Appearance

Solid powder

Other CAS No.

27442-42-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2'-carboxy-D-arabinitol 1,5-bisphosphate
2-CABP
2-carboxy-D-arabinitol 1,5-diphosphate
2-carboxyarabinitol 1,5-biphosphate
2-carboxyarabinitol 1,5-bisphosphate

Origin of Product

United States

Molecular Mechanisms of 2 Carboxyarabinitol 1,5 Diphosphate Interaction with Rubisco

Binding Kinetics and Affinity to Rubisco Catalytic Sites

2-Carboxyarabinitol-1,5-diphosphate (CABP) is a potent inhibitor of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). pnas.orgresearchgate.net It binds tightly to the catalytic sites of Rubisco, effectively blocking its function in carbon fixation. pnas.orgnih.gov This tight binding is a result of CABP's structural similarity to the transition state of the carboxylation reaction catalyzed by Rubisco. pnas.orgresearchgate.netnih.gov

The binding of CABP to Rubisco is a reversible process, but the dissociation is slow. nih.gov In some plant species, the amount of CABP present in leaves fluctuates with light levels, suggesting its role as a diurnal modulator of Rubisco activity. researchgate.net During periods of darkness or low light, CABP accumulates and binds to Rubisco, inhibiting its activity. pnas.orgnih.gov As light intensity increases, CABP is released from Rubisco's active sites, allowing the enzyme to resume its catalytic function. nih.govwikipedia.org The release of CABP is facilitated by the enzyme Rubisco activase. pnas.orgnih.gov

The affinity of CABP for Rubisco is high, with dissociation constants (Kd) typically in the nanomolar range. This tight binding makes it a powerful tool for studying the structure and function of Rubisco's active site.

ParameterValueSpeciesReference
Dissociation Constant (Kd)Nanomolar rangeVarious Plants pnas.org

Characterization as a Transition-State Analogue of Rubisco Carboxylation

This compound is widely recognized as a transition-state analogue for the carboxylation reaction of Rubisco. pnas.orgnih.govnih.gov Its molecular structure closely mimics the transient, high-energy intermediate formed when carbon dioxide is added to Ribulose-1,5-bisphosphate (RuBP). pnas.orgresearchgate.netnih.gov This structural resemblance is the basis for its potent inhibitory effect.

The key features of CABP that contribute to its function as a transition-state analogue include:

A carboxyl group: This group mimics the incoming carbon dioxide molecule.

Two phosphate (B84403) groups: These correspond to the phosphate groups on the substrate, RuBP.

A branched-chain sugar backbone: This structure resembles the arabinitol backbone of the reaction intermediate.

By binding to the active site, CABP effectively "freezes" the enzyme in a conformation that is very close to the transition state of the carboxylation reaction. researchgate.net This has made it an invaluable tool for researchers studying the catalytic mechanism of Rubisco. pnas.orgnih.gov The binding of this analogue provides a stable model for the otherwise fleeting transition state, allowing for detailed structural and mechanistic investigations. nih.gov

Influence on Rubisco Carbamylation and Activation State

The activity of Rubisco is regulated by a process called carbamylation, which involves the binding of a CO2 molecule to a specific lysine (B10760008) residue in the active site, followed by the coordination of a magnesium ion (Mg2+). nih.govpnas.org This carbamylated state is the catalytically active form of the enzyme. nih.gov

This compound binds specifically and tightly to the carbamylated, or activated, form of Rubisco. pnas.orgnih.gov This means that CABP does not inhibit the initial activation of Rubisco by carbamylation but rather targets the already active enzyme. The binding of CABP to the carbamylated Rubisco-Mg2+ complex forms a very stable ternary complex, effectively trapping the enzyme in an inhibited state. nih.gov

Structural Biology of Rubisco-2-Carboxyarabinitol-1,5-diphosphate Complexes

Crystallographic Analyses of Binding Interactions

X-ray crystallography has provided detailed, high-resolution structures of Rubisco in complex with this compound (CABP). nih.goviucr.org These studies have been crucial in visualizing the precise interactions between the inhibitor and the amino acid residues within the enzyme's active site. wikimedia.org

Crystallographic data from species like spinach and Arabidopsis thaliana reveal that the CABP molecule occupies the same space within the active site as the natural substrate, Ribulose-1,5-bisphosphate (RuBP), and the incoming carbon dioxide molecule would. nih.govwikimedia.org The structure of the Rubisco-CABP complex from Arabidopsis thaliana has been determined at a resolution of 1.5 Å, providing a highly detailed view of the binding interactions. nih.goviucr.orgrcsb.org

The phosphate groups of CABP form ionic interactions with positively charged residues in the active site, while the hydroxyl and carboxyl groups form a network of hydrogen bonds. A magnesium ion (Mg2+), essential for catalysis, is coordinated by the carbamylated lysine residue and oxygen atoms from the CABP molecule, further stabilizing the complex. iucr.org

PDB IDOrganismResolution (Å)Reference
1IR1SpinachNot specified wikimedia.org
5IU0Arabidopsis thaliana1.5 nih.govrcsb.org

Insights into Active Site Conformation and Catalysis

The crystal structures of Rubisco bound to CABP have offered profound insights into the catalytic mechanism of the enzyme. By acting as a stable mimic of the transition state, CABP allows researchers to study the conformation of the active site during the critical step of carboxylation. researchgate.net

These structures reveal a "closed" conformation of the active site, where flexible loops have moved to sequester the bound ligand from the solvent. This conformational change is thought to be essential for catalysis, creating a microenvironment that facilitates the chemical reaction. The binding of CABP demonstrates how the enzyme orients the substrate and the incoming CO2 molecule for optimal reaction. nih.gov

Specifically, the orientation of the carboxyl group of CABP in the crystal structure provides a clear indication of the trajectory of the attacking CO2 molecule during the carboxylation reaction. pnas.orgnih.gov Furthermore, the interactions of CABP with key active site residues, such as the carbamylated lysine and other nearby amino acids, have helped to elucidate their specific roles in substrate binding, catalysis, and the stabilization of the transition state. tandfonline.com

Comparative Analysis of Rubisco Inhibition by this compound and Related Sugar Phosphates

While this compound (CABP) is a highly specific and potent inhibitor of Rubisco, other sugar phosphates can also inhibit the enzyme, albeit generally with lower affinity. These include the substrate itself, Ribulose-1,5-bisphosphate (RuBP), when it binds to a non-carbamylated (inactive) site, and "misfire" products of Rubisco's own catalytic activity, such as xylulose-1,5-bisphosphate (B91071) (XuBP). nih.govnih.gov

The key difference in the inhibitory mechanism of CABP compared to other sugar phosphates lies in its structural identity as a transition-state analogue. pnas.org This allows it to bind with exceptionally high affinity to the activated, carbamylated form of Rubisco. nih.gov In contrast, RuBP can inhibit by binding to the inactive, non-carbamylated enzyme, preventing its activation. nih.gov

The inhibition by misfire products like XuBP is a consequence of the enzyme's imperfect catalytic mechanism. nih.gov These inhibitory sugar phosphates must also be removed from the active site, often by Rubisco activase, to maintain catalytic competence.

A comparative look at these inhibitors highlights the specialized role of CABP as a regulatory molecule. Unlike substrate or misfire product inhibition, the synthesis and degradation of CABP are part of a regulated pathway that modulates Rubisco activity in response to environmental cues like light. nih.govnih.gov

InhibitorTarget Rubisco StatePrimary Role/Origin
This compound (CABP)Activated (Carbamylated)Natural, diurnal regulator
Ribulose-1,5-bisphosphate (RuBP)Inactive (Non-carbamylated)Substrate binding to inactive enzyme
Xylulose-1,5-bisphosphate (XuBP)Activated (Carbamylated)Catalytic misfire product

Biosynthesis and Metabolic Pathways of 2 Carboxyarabinitol 1 Phosphate Precursor/related Inhibitor

Proposed Precursor Molecules and Origins within Chloroplastic Metabolism

The biosynthetic pathway of CA1P is understood to originate from the Calvin cycle intermediate, fructose (B13574) 1,6-bisphosphate (FBP), within the chloroplast. pnas.orgnih.gov Evidence strongly suggests a metabolic route where FBP is converted through a series of intermediates to ultimately form CA1P. pnas.org This pathway highlights the close connection between carbon fixation and the regulatory mechanisms governing the key enzyme of this process.

Fructose 1,6-bisphosphate, a central metabolite in the Calvin cycle and glycolysis, serves as the primary precursor for CA1P synthesis. pnas.orgportlandpress.com The pathway proceeds through the formation of the branched-chain sugar, hamamelose. pnas.orgnih.gov Experimental evidence demonstrates that an increase in the pool of chloroplastic FBP leads to a corresponding increase in the levels of hamamelose, 2-carboxyarabinitol (CA), and CA1P, thereby supporting their precursor-product relationship. pnas.orgresearchgate.net

The proposed biosynthetic sequence involves the conversion of FBP to hamamelose bisphosphate (HBP), followed by dephosphorylation to hamamelose monophosphate (HMP) and then to free hamamelose. pnas.orgnih.gov Hamamelose is subsequently oxidized to form 2-carboxyarabinitol (CA), which is then phosphorylated to yield the final product, CA1P. portlandpress.comnih.gov This multi-step process is thought to be a strategic evolutionary development to prevent the formation of 2-carboxyarabinitol-1,5-bisphosphate, a virtually irreversible inhibitor of Rubisco. pnas.org

Table 1: Key Molecules in the Proposed CA1P Biosynthetic Pathway

MoleculeRole
Fructose 1,6-bisphosphate (FBP) Primary precursor from the Calvin cycle. pnas.orgportlandpress.com
Hamamelose bisphosphate (HBP) Early intermediate derived from FBP. pnas.org
Hamamelose monophosphate (HMP) Intermediate formed from the dephosphorylation of HBP. pnas.org
Hamamelose A key branched-chain sugar intermediate. pnas.orgnih.gov
2-Carboxyarabinitol (CA) The immediate precursor to CA1P, formed by the oxidation of hamamelose. portlandpress.comnih.gov
2-Carboxyarabinitol-1-phosphate (CA1P) The final product, a potent inhibitor of Rubisco. pnas.orgnih.gov

Enzymology of 2-Carboxyarabinitol 1-phosphate Synthesis

While the conversion of CA to CA1P is likely catalyzed by a kinase, this enzyme has not been definitively identified. core.ac.uk The complete elucidation of the enzymes responsible for the conversion of FBP to hamamelose and its subsequent transformation to CA remains an area of active research. nih.gov The complexity of the pathway suggests the involvement of several, as yet unidentified, enzymatic components. nih.gov

The synthesis of CA1P is intricately linked to light conditions. Its concentration in leaves is highest in the dark or at low photon flux densities (PFD). nih.gov In Phaseolus vulgaris, the synthesis of CA1P is notably stimulated by low PFD. nih.govnih.gov The rate of CA1P synthesis and the resulting inhibition of Rubisco were found to be maximal at a PFD of 200 micromoles of quanta per square meter per second after a shift from high PFD. nih.gov This regulatory mechanism allows plants to downregulate carbon fixation when light is limited, thus conserving resources. nih.gov

Radiotracer Studies to Elucidate Biosynthetic Routes

Radiotracer studies have been instrumental in mapping the biosynthetic pathway of CA1P. Experiments using ¹⁴CO₂ have demonstrated the sequential labeling of intermediates, providing strong evidence for the proposed route. pnas.orgnih.gov

In these studies, French bean leaves exposed to ¹⁴CO₂ in the light showed incorporation of the radiolabel into FBP, HBP, HMP, hamamelose, and CA. pnas.orgnih.gov Subsequently, during a dark period, the ¹⁴C was incorporated into CA1P. pnas.orgnih.gov These pulse-chase experiments have shown that ¹⁴C appears in hamamelose within minutes of exposure to ¹⁴CO₂, indicating a rapid conversion from assimilated carbon. nih.gov

Furthermore, studies involving the infiltration of ¹⁴C-labeled hamamelose into leaf discs of Phaseolus vulgaris resulted in the formation of ¹⁴C-labeled CA and CA1P in the dark, directly demonstrating the conversion of hamamelose to these compounds. nih.gov These findings collectively support the biosynthetic sequence from Calvin cycle intermediates to CA1P. nih.gov

Table 2: Summary of Radiotracer Study Findings

RadiotracerExperimental SetupKey FindingsReference
¹⁴CO₂ Pulse-chase experiments with French bean leaves.Sequential labeling of FBP, HBP, HMP, hamamelose, CA, and finally CA1P in the dark. pnas.orgnih.gov
¹⁴C-hamamelose Infiltration into Phaseolus vulgaris leaf discs.Formation of ¹⁴C-labeled CA and CA1P in the dark. nih.gov

Genetic Approaches to Investigate Biosynthesis (e.g., Transgenic Plants with Altered Enzyme Expression)

Genetic manipulation has provided powerful tools to validate the proposed biosynthetic pathway of CA1P. A key approach has been the use of transgenic plants with modified expression of enzymes involved in the pathway. pnas.orgnih.gov

Studies on transgenic potato plants with reduced expression of chloroplastic fructose 1,6-bisphosphate phosphatase (FBPase) have yielded significant insights. pnas.orgnih.gov These plants exhibit lower FBPase activity, leading to an accumulation of its substrate, FBP. pnas.org Concurrently, these transgenic plants showed increased levels of hamamelose, CA, and CA1P, which strongly supports the proposed pathway where FBP is the starting point for CA1P synthesis. pnas.orgresearchgate.net In some cases, the accumulation of hamamelose and CA in these plants was as abundant as sucrose. pnas.org This genetic evidence, combined with radiotracer studies, provides a robust confirmation of the biosynthetic route from FBP to CA1P. pnas.org

Enzymatic Degradation and Turnover of 2 Carboxyarabinitol 1 Phosphate

Identification and Characterization of 2-Carboxyarabinitol 1-phosphate Phosphatase (CA1Pase)

2-Carboxyarabinitol 1-phosphate phosphatase (CA1Pase), systematically named 2-carboxy-D-arabinitol-1-phosphate 1-phosphohydrolase (EC 3.1.3.63), is the enzyme responsible for the degradation of CA1P. wikipedia.org It was first purified and characterized from tobacco and French bean (Phaseolus vulgaris). wikipedia.orgportlandpress.com Subsequent research led to the identification and cloning of the genes encoding CA1Pase from several plant species, including French bean, wheat, Arabidopsis thaliana, and tobacco. portlandpress.comnih.govportlandpress.com

Analysis of the deduced protein sequences revealed that CA1Pase contains a phosphoglycerate mutase (PGM)-like domain. portlandpress.comportlandpress.com Despite this homology, the expressed enzyme from wheat did not show PGM activity but was highly specific for its primary substrate, CA1P. portlandpress.comnih.gov The enzyme is located in the chloroplast stroma, where it acts in concert with Rubisco activase to reactivate Rubisco in the light. nih.gov

CA1Pase has been shown to be a multifunctional enzyme. wikipedia.org Besides its primary role in dephosphorylating CA1P, it can also act on other inhibitory sugar-phosphate derivatives, including D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP), a "misfire" product of Rubisco catalysis. portlandpress.comportlandpress.comresearchgate.net This broader substrate specificity suggests a wider role for CA1Pase in maintaining Rubisco activity by removing various inhibitory compounds from the catalytic sites. nih.govportlandpress.com

Table 1: Identification and Properties of CA1Pase

PropertyDescriptionSource(s)
Enzyme Commission No. EC 3.1.3.63 wikipedia.org
Systematic Name 2-carboxy-D-arabinitol-1-phosphate 1-phosphohydrolase wikipedia.org
Sources for Purification Phaseolus vulgaris (French bean), Nicotiana rustica (Tobacco) portlandpress.comnih.gov
Genes Cloned From French bean, wheat, Arabidopsis thaliana, tobacco portlandpress.comnih.govportlandpress.com
Key Structural Motif Contains a phosphoglycerate mutase (PGM)-like active site motif. portlandpress.comportlandpress.com
Subcellular Location Chloroplast stroma nih.gov
Primary Function Dephosphorylation of the Rubisco inhibitor 2-carboxyarabinitol 1-phosphate (CA1P). nih.gov
Other Substrates D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP), 2,3-diphosphoglycerate (2,3-DPG), 2-carboxy-D-arabinitol 1,5-bisphosphate, 2-carboxy-D-ribitol 1,5-bisphosphate. portlandpress.comnih.gov

Mechanism of Phosphate (B84403) Hydrolysis by CA1Pase

CA1Pase belongs to the hydrolase family, specifically acting on phosphoric monoester bonds. wikipedia.org The enzyme catalyzes the hydrolysis of the phosphate group from the C1 position of 2-carboxyarabinitol 1-phosphate. This reaction involves the addition of a water molecule to break the ester bond, releasing inorganic phosphate (Pi) and the dephosphorylated product, 2-carboxyarabinitol (CA). wikipedia.orgnih.gov

Experiments have confirmed a 1:1 stoichiometry between the release of inorganic phosphate from CA1P and the formation of the dephosphorylated product. nih.gov This hydrolytic action converts the potent Rubisco inhibitor CA1P into CA, a compound that is unable to bind to and inhibit Rubisco, thus allowing for the reactivation of the enzyme. nih.gov

Light-Dependent Activation and Regulation of CA1Pase Activity

The activity of CA1Pase is tightly regulated by light, ensuring that the degradation of the Rubisco inhibitor CA1P occurs when photosynthesis is active. pnas.org In darkness or low light, CA1P accumulates and binds to Rubisco, inhibiting carbon fixation. nih.govwikipedia.org As light intensity increases, two processes work together to reactivate Rubisco. First, Rubisco activase removes the CA1P molecule from Rubisco's active sites. nih.gov Second, the now-free CA1P is degraded by the light-activated CA1Pase. pnas.org This dual, light-dependent system ensures that Rubisco is rapidly prepared for catalysis when light is available. nih.gov The activation of CA1Pase is also influenced by changes in the stromal environment that occur upon illumination, such as shifts in pH and the concentration of various metabolites. nih.gov

Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH) is a key product of the light-dependent reactions of photosynthesis, and its concentration in the chloroplast stroma increases significantly in the light. nih.gov NADPH has been shown to act as a positive effector of CA1Pase activity. nih.gov While the enzyme exhibits basal activity in the absence of NADPH, the presence of 2 millimolar NADPH can increase its activity threefold. nih.gov This suggests that while NADPH is not an absolute requirement for the catalytic reaction, it plays a significant regulatory role, enhancing the degradation of CA1P when the photosynthetic electron transport chain is active. nih.govnih.gov

Inorganic phosphate (Pi) is a product of the CA1Pase reaction and its concentration can fluctuate in the chloroplast stroma. Research has shown that inorganic phosphate acts as an inhibitor of CA1Pase activity. nih.gov This product inhibition may be a mechanism to fine-tune the degradation of CA1P. The sensitivity of CA1Pase to Pi can vary between different plant species. nih.gov Generally, metabolites that are at higher concentrations in illuminated leaves tend to activate CA1Pase, whereas Pi, which is expected to be at a higher concentration in the dark, is inhibitory. researchgate.net

Products of 2-Carboxyarabinitol 1-phosphate Degradation (e.g., 2-Carboxyarabinitol)

The catalytic action of CA1Pase on its substrate, 2-carboxyarabinitol 1-phosphate, yields two products: inorganic phosphate and 2-carboxyarabinitol (CA). wikipedia.orgnih.govnih.gov The identity of 2-carboxyarabinitol as the primary organic product was definitively established through chromatographic and proton nuclear magnetic resonance spectroscopy analyses. nih.gov The degradation of CA1P to CA is a critical step, as CA is non-inhibitory and cannot bind to the active sites of Rubisco. nih.govresearchgate.net This conversion effectively removes the brake on carbon fixation that CA1P imposes during periods of low light or darkness. researchgate.netwikipedia.org

Phosphate Exchange Reactions Catalyzed by CA1Pase

In addition to its primary phosphatase (hydrolytic) activity, CA1Pase purified from French bean leaves has been shown to catalyze a phosphotransferase, or phosphate exchange, reaction. nih.govfao.org In this reaction, the enzyme can transfer the phosphate group from a donor molecule, such as CA1P, to an acceptor molecule, specifically ¹⁴C-labeled 2-carboxyarabinitol (CA). nih.govfao.org

This phosphotransferase activity was found to co-purify with the CA1P phosphatase activity, suggesting it is an intrinsic property of the same enzyme. nih.govfao.org The reaction was significantly enhanced (up to 16-fold) by the presence of bicarbonate ions at an alkaline pH (9-10). nih.govfao.org For the purified enzyme, a Vmax of 1.5 µmol/min per mg of protein and a Km for the acceptor (CA) of 1.8 mM were estimated for this exchange reaction. nih.govfao.org Other phosphorylated compounds like 2-carboxy-D-arabinitol 1,5-bisphosphate and 2-carboxy-D-ribitol 1,5-bisphosphate could also serve as phosphate donors for the reaction. nih.govfao.org

Physiological Regulation of 2 Carboxyarabinitol 1,5 Diphosphate and 2 Carboxyarabinitol 1 Phosphate Levels and Their Impact on Photosynthesis

Diurnal Fluctuation of Inhibitor Concentrations in Plant Leaves

The concentration of 2-carboxyarabinitol 1-phosphate (CA1P) in plant leaves exhibits a distinct diurnal pattern, closely linked to the light-dark cycle. nih.gov In many plant species, CA1P levels are highest during the night and at low light intensities. nih.govresearchgate.net This nocturnal accumulation serves to inhibit Rubisco activity when photosynthesis is not occurring. wikipedia.org As light intensity increases with the onset of dawn, the concentration of CA1P begins to decrease, allowing for the activation of Rubisco and the commencement of carbon fixation. wikipedia.orgnih.gov

Research has shown that this diurnal fluctuation is a key component of the light-dependent regulation of Rubisco. nih.gov For instance, in darkened bean leaves, a significant portion, approximately 75%, of the Rubisco catalytic sites were found to be bound by CA1P. nih.gov The transition from darkness to light triggers the degradation of this inhibitor, a process that occurs in distinct phases. Initially, the unbound pool of CA1P is degraded at very low light levels, followed by the release and subsequent degradation of the Rubisco-bound CA1P as light intensity further increases. nih.gov This carefully orchestrated fluctuation ensures that Rubisco is largely inactive in the dark, conserving resources, and is rapidly activated in the light to maximize photosynthetic efficiency.

Role in Light-Dependent Regulation of Rubisco Activity and Photosynthetic Carbon Assimilation

The light-dependent regulation of Rubisco activity is a critical aspect of photosynthesis, and 2-carboxyarabinitol 1-phosphate (CA1P) plays a significant role in this process, particularly in C3 plants. nih.govoup.com CA1P acts as a potent inhibitor of Rubisco, binding tightly to its activated, carbamylated catalytic sites and rendering them inactive. nih.gov This inhibitory mechanism is a key way in which plants modulate their photosynthetic carbon assimilation in response to changing light conditions. nih.gov

Inhibition under Low Light and Dark Conditions

Under conditions of low light or darkness, the synthesis and accumulation of CA1P lead to the inhibition of Rubisco. nih.govnih.gov This is a crucial regulatory mechanism that prevents the wasteful consumption of the substrate ribulose-1,5-bisphosphate (RuBP) when light energy is insufficient to drive the subsequent reactions of the Calvin cycle. nih.govnih.gov In species like Phaseolus vulgaris (common bean), the regulation of Rubisco activity between dark and light states is primarily achieved through the synthesis and degradation of CA1P. nih.gov The concentration of CA1P in the leaf is highest at low photon flux densities (PFD) or in the dark. nih.gov For example, studies on Phaseolus vulgaris have shown that a reduction in light intensity to below 100 μmol · m⁻² · s⁻¹ leads to a significant decline in total Rubisco activity due to the binding of CA1P. duke.edu This inhibition ensures that the photosynthetic machinery is effectively "switched off" when not needed, preventing the buildup of potentially damaging intermediates.

Release and Degradation upon Light Acclimation

Upon exposure to light, the inhibition of Rubisco by CA1P is reversed. nih.govnih.gov This process involves the release of CA1P from the Rubisco active site and its subsequent degradation. nih.govlancs.ac.uk The degradation of CA1P is a light-dependent process, stimulated by increasing photon flux density. nih.govnih.gov The initial step in this degradation is catalyzed by a specific chloroplast enzyme called CA1P phosphatase, which hydrolyzes CA1P to 2-carboxyarabinitol (CA) and inorganic phosphate (B84403), neither of which are strong inhibitors of Rubisco. nih.govnih.gov In Phaseolus vulgaris, the degradation of CA1P upon a step increase in PFD is dependent on the light intensity, reaching a maximum rate at approximately 300 to 400 micromoles of quanta per square meter per second. nih.govnih.gov This rapid degradation allows for the swift reactivation of Rubisco and the onset of photosynthetic carbon assimilation as light becomes available.

Interplay with Rubisco Activase in Modulating Rubisco Function

The regulation of Rubisco activity by 2-carboxyarabinitol 1-phosphate (CA1P) is intricately linked with the function of another key protein, Rubisco activase. nih.govnih.gov Rubisco activase is essential for promoting the release of tightly bound inhibitors, including CA1P, from the catalytic sites of Rubisco. nih.govoup.com While CA1P phosphatase is responsible for degrading free CA1P, it cannot act on CA1P that is bound to Rubisco. nih.gov Therefore, the release of CA1P from Rubisco, a process facilitated by Rubisco activase, is a prerequisite for its degradation. nih.gov

Studies using antisense tobacco plants with reduced levels of Rubisco activase have provided significant insights into this interplay. In these plants, the activation of the CA1P-inhibited form of Rubisco was found to be a distinct phase during the induction of photosynthesis upon illumination. nih.gov Interestingly, the kinetics of this activation phase indicated that the release of CA1P from Rubisco, mediated by activase, proceeds faster than the subsequent degradation of the freed CA1P by CA1P phosphatase. nih.gov This suggests that Rubisco activase is the primary driver for the activation of CA1P-inhibited Rubisco, rather than the degradation of CA1P itself. oup.com This coordinated action of Rubisco activase and CA1P phosphatase ensures the efficient and timely reactivation of Rubisco in response to increasing light.

Species-Specific Differences in 2-Carboxyarabinitol 1-phosphate Accumulation and Regulatory Significance

The extent to which 2-carboxyarabinitol 1-phosphate (CA1P) accumulates and regulates Rubisco activity varies significantly among different plant species. nih.govoup.com This diversity reflects different strategies for modulating photosynthesis in response to light availability.

Some species, such as Phaseolus vulgaris (common bean) and Lycopersicon esculentum (tomato), accumulate high levels of CA1P, particularly in the dark. nih.gov In these plants, the synthesis and degradation of CA1P represent a primary mechanism for the diurnal regulation of Rubisco. nih.gov Conversely, other species like Spinacea oleracea (spinach) and Triticum aestivum (wheat) have very low levels of CA1P, suggesting that other regulatory mechanisms, such as changes in the carbamylation state of Rubisco, are more dominant. oup.comnih.gov

Even among species that utilize CA1P for regulation, the kinetics of its metabolism can differ. For instance, the rate of CA1P synthesis in Beta vulgaris (beet) at a low light intensity is substantially slower than in P. vulgaris. nih.govnih.gov In C4 plants, CA1P and other inhibitors are generally not major contributors to the light-dependent regulation of Rubisco activity, which is primarily controlled by reversible carbamylation. oup.com This species-specific variation highlights the evolutionary adaptation of photosynthetic regulation to different physiological and environmental contexts. A survey of the legume family (Fabaceae) revealed that while dark inhibition of Rubisco by CA1P is common in ancestral tribes, it is reduced or absent in some more recently evolved tribes. nih.gov

Table 1: Species-Specific Differences in 2-Carboxyarabinitol 1-phosphate (CA1P) Levels

SpeciesPhotosynthetic PathwayRelative CA1P LevelsPrimary Rubisco Regulation
Phaseolus vulgaris (Common Bean)C3HighCA1P synthesis/degradation
Lycopersicon esculentum (Tomato)C3HighCA1P synthesis/degradation
Beta vulgaris (Beet)C3Moderate to HighCA1P synthesis/degradation
Spinacea oleracea (Spinach)C3LowCarbamylation
Triticum aestivum (Wheat)C3LowCarbamylation
Zea mays (Maize)C4Low/NegligibleCarbamylation
Amaranthus retroflexusC4Low/NegligibleCarbamylation

This table provides a generalized comparison based on available research. Actual levels can vary depending on specific conditions.

Proposed Protective Roles of 2-Carboxyarabinitol 1-phosphate for Rubisco Turnover and Stability

Beyond its well-established role in the diurnal regulation of Rubisco activity, 2-carboxyarabinitol 1-phosphate (CA1P) has been proposed to have a protective function for the Rubisco enzyme itself. nih.govpnas.org By binding tightly to the catalytic sites of Rubisco, particularly during periods of low metabolic activity like darkness, CA1P may shield the enzyme from proteolytic degradation. nih.gov

Experimental evidence supports this hypothesis. In vitro studies have demonstrated that CA1P can protect purified Rubisco from cleavage by proteases such as trypsin and carboxypeptidase A. nih.gov Furthermore, when soluble chloroplast proteases were used, CA1P was again shown to prevent the proteolytic breakdown of Rubisco and the associated irreversible loss of its catalytic activity. nih.gov This suggests that by occupying the active site, CA1P makes Rubisco less susceptible to degradation by both endogenous and exogenous proteases. nih.gov This protective role could be significant for maintaining the stability and turnover of the Rubisco protein pool, which is crucial for sustained photosynthetic CO2 assimilation. nih.govpnas.org While Rubisco turnover in the light is also protected by the presence of its substrate and cofactors, the binding of CA1P may offer a similar protective mechanism during the night. nih.gov

Advanced Research Methodologies for Investigating 2 Carboxyarabinitol 1,5 Diphosphate

Biochemical Assays for Quantification and Inhibitor Activity Measurements

Biochemical assays are fundamental to determining the concentration of CABP in plant tissues and measuring its inhibitory effect on Rubisco. A common method for quantification involves extracting the compound from leaf samples and using it to inhibit a purified and activated Rubisco enzyme. The degree of inhibition is then correlated with the concentration of CABP in the extract. nih.gov

The inhibitory activity of CABP is typically measured through in vitro enzymatic assays. nih.gov These assays monitor the activity of purified Rubisco in the presence of varying concentrations of the inhibitor. By measuring the rate of the carboxylation reaction, researchers can determine key inhibitory constants. For instance, the binding constant (Kd) for the interaction between CABP and Rubisco has been determined to be less than 10 pM, highlighting its extremely tight binding nature. nih.gov In contrast, the related compound 2-carboxyarabinitol 1-phosphate (CA1P) has a higher binding constant of 32 nM. nih.gov

Table 1: Comparison of Inhibitory Properties

CompoundTarget EnzymeBinding Constant (Kd)
2-Carboxyarabinitol-1,5-diphosphate (CABP)Rubisco< 10 pM nih.gov
2-Carboxyarabinitol 1-phosphate (CA1P)Rubisco32 nM nih.gov

In Vivo and In Vitro Approaches for Studying Rubisco-Inhibitor Interactions

Understanding the dynamic interaction between Rubisco and its inhibitors within a living organism (in vivo) and in a controlled laboratory setting (in vitro) is crucial.

In vivo approaches often involve analyzing the activation state of Rubisco in intact leaves under different conditions. For example, gas-exchange analysis in antisense tobacco plants with reduced levels of Rubisco activase has been used to study the kinetics of Rubisco activation and the role of CA1P in this process. nih.gov Such studies have revealed distinct phases of Rubisco activation, including one related to the release of inhibitors like CA1P. nih.gov Furthermore, specialized extraction procedures using ammonium (B1175870) sulfate (B86663) have been developed to stabilize the bond between CA1P and Rubisco, allowing researchers to quantify the amount of inhibitor-bound enzyme in vivo. oup.com

In vitro studies provide a more direct way to examine the molecular interactions between Rubisco and inhibitors like CABP. These experiments typically use purified Rubisco and synthetic inhibitors. nih.gov By controlling the concentrations of substrates (CO2 and Ribulose-1,5-bisphosphate) and the inhibitor, researchers can precisely measure the impact on enzyme activity. nih.gov Molecular docking analyses are also employed to computationally model the binding of inhibitors to the active site of Rubisco, providing insights into the structural basis of inhibition. nih.gov These studies have confirmed that CABP binds tightly to the carbamylated catalytic sites of Rubisco, competing with the substrate RuBP. nih.gov

Radiotracer Techniques for Metabolic Flux Analysis

Radiotracer techniques, particularly using ¹⁴C-labeled carbon dioxide (¹⁴CO₂), have been instrumental in elucidating the biosynthetic pathway of CABP's precursor, CA1P. pnas.orgnih.gov In these experiments, plants are exposed to ¹⁴CO₂ for a defined period (a "pulse"), followed by a period of exposure to unlabeled CO₂ (a "chase"). nih.gov By tracking the incorporation of the ¹⁴C label into various metabolites over time, researchers can map the flow of carbon through metabolic pathways.

These studies have provided strong evidence that CA1P is derived from chloroplastic fructose (B13574) 1,6-bisphosphate. pnas.org The ¹⁴C label has been shown to be sequentially incorporated into fructose 1,6-bisphosphate, hamamelose bisphosphate, hamamelose monophosphate, hamamelose, and finally 2-carboxyarabinitol. pnas.org This information is crucial for understanding how the synthesis of this potent Rubisco inhibitor is regulated within the plant.

Spectroscopic and Chromatographic Methods for Compound Identification and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of CABP and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR have been used to determine the structure of the naturally occurring inhibitor isolated from plants, confirming it to be 2-carboxyarabinitol 1-phosphate. nih.gov ³¹P NMR has been particularly useful in studying the synthesis and purification of CA1P from its bisphosphate precursor, CABP, by monitoring the selective dephosphorylation process. nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS): This technique has also been employed in the structural elucidation of the inhibitor isolated from Phaseolus vulgaris leaves, contributing to its identification as 2-carboxyarabinitol 1-phosphate. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a key method for the purification of CABP and its derivatives. nih.gov It allows for the separation of the desired compound from reaction byproducts and other contaminants, ensuring a pure sample for further analysis. nih.gov Ion-exchange chromatography is another valuable separation technique used in this context. nih.govnih.gov

Table 2: Analytical Techniques for CABP Investigation

TechniqueApplication
NMR Spectroscopy Structural elucidation, monitoring synthesis nih.govnih.gov
GC/MS Structural identification nih.gov
HPLC Purification and separation nih.govnih.gov
Ion-Exchange Chromatography Purification and separation nih.govnih.gov

Genetic Manipulation and Transgenic Plant Models for Functional Studies

The use of genetic manipulation and the creation of transgenic plant models have provided powerful tools for studying the function of CABP and its metabolic pathway in vivo. By altering the expression of key genes, researchers can observe the resulting changes in plant physiology and biochemistry.

For instance, transgenic tobacco plants with reduced expression of chloroplastic fructose 1,6-bisphosphate phosphatase were found to have increased levels of fructose 1,6-bisphosphate, as well as the inhibitor CA1P and its precursors. pnas.org This provided strong evidence for the proposed biosynthetic pathway of CA1P. pnas.org Similarly, antisense tobacco plants with reduced amounts of Rubisco activase have been instrumental in studying the in vivo regulation of Rubisco activity by CA1P. nih.gov These genetic approaches allow for a deeper understanding of the physiological consequences of altered inhibitor levels and the intricate regulatory networks that govern photosynthesis.

Evolutionary and Comparative Biology of 2 Carboxyarabinitol 1 Phosphate Regulatory Mechanisms

Biosystematic Surveys of 2-Carboxyarabinitol 1-phosphate Occurrence and Dark Inhibition of Rubisco in Plant Species

The presence and concentration of 2-Carboxyarabinitol 1-phosphate (CA1P) vary significantly among plant species, reflecting a diversity in the regulation of RuBisCO activity. nih.gov Biosystematic surveys have revealed that while CA1P is present in many species, its accumulation to levels sufficient to cause significant inhibition of RuBisCO in the dark is not universal. nih.govnih.gov This variability highlights different evolutionary strategies for managing carbon fixation in response to light-dark cycles.

In some plants, CA1P accumulates at night to concentrations that can approach or even exceed the concentration of RuBisCO catalytic sites, leading to substantial inhibition of the enzyme's activity. nih.gov For instance, in the leaves of Phaseolus vulgaris (common bean), the amount of CA1P is adequate to potentially inhibit the entire pool of RuBisCO. oup.com Similarly, high levels of CA1P have been observed in petunia (Petunia hybrida), with 1.5 to 1.8 moles of CA1P per mole of RuBisCO catalytic sites. nih.gov In contrast, species like wheat (Triticum aestivum) and maize (Zea mays) show very little difference in RuBisCO activity between dark and high-light conditions, which corresponds to low levels of CA1P accumulation. oup.comnih.gov In dark-adapted wheat leaves, the amount of CA1P is only enough to inhibit about 7% of the RuBisCO catalytic sites. oup.com Spinach (Spinacea oleracea) and Arabidopsis thaliana also exhibit particularly low levels of CA1P, suggesting that in these species, CA1P may not play a primary role in regulating RuBisCO activity. nih.gov

The degree of dark inhibition of RuBisCO by CA1P is a key physiological trait that varies across the plant kingdom. This variation is indicative of the different selective pressures that have shaped the regulation of photosynthesis in diverse environments.

Table 1: Occurrence and Levels of 2-Carboxyarabinitol 1-phosphate (CA1P) in Various Plant Species

SpeciesCommon NameCA1P Level (moles CA1P per mole RuBisCO catalytic sites)Implied Significance in RuBisCO Regulation
Phaseolus vulgarisCommon BeanHigh (sufficient to inhibit nearly all RuBisCO) oup.comHigh
Petunia hybridaPetunia1.5 to 1.8 nih.govHigh
Triticum aestivumWheatLow (~0.09) oup.comnih.govLow
Zea maysMaizeLow oup.comnih.govLow
Spinacea oleraceaSpinachLow (<0.09) nih.govLow
Arabidopsis thalianaArabidopsisLow (<0.09) nih.govLow

Evolutionary Implications for Rubisco Regulation Strategies in Diverse Photosynthetic Organisms

The evolution of CA1P-mediated regulation of RuBisCO is intertwined with the broader evolutionary history of photosynthesis and the adaptation of plants to varying environmental conditions. The inefficiency of RuBisCO, particularly its oxygenase activity which leads to photorespiration, has been a major selective pressure throughout the evolution of photosynthetic organisms. nih.govnih.gov

In the context of this inefficiency, the tight regulation of RuBisCO activity is crucial to optimize carbon gain and minimize wasteful processes. The nocturnal inhibition of RuBisCO by CA1P can be seen as an evolutionary adaptation to prevent the wasteful consumption of the substrate ribulose-1,5-bisphosphate (RuBP) during the night when there is no light for carbon fixation. nih.gov By inactivating RuBisCO in the dark, plants can conserve resources and prevent the accumulation of potentially inhibitory intermediates. nih.gov The binding of CA1P to RuBisCO might also offer protection against proteolytic degradation of the enzyme at night. researchgate.net

The diversity in CA1P accumulation across different plant species suggests that this regulatory mechanism is part of a suite of strategies for controlling RuBisCO activity. In some species, regulation may be dominated by other mechanisms, such as the carbamylation of RuBisCO, which is mediated by the enzyme RuBisCO activase. nih.gov The relative importance of CA1P-mediated inhibition versus other regulatory pathways likely depends on the specific ecological niche and physiological constraints of a given species.

The evolution of C4 and CAM photosynthesis, which are carbon-concentrating mechanisms that increase the CO₂ concentration around RuBisCO, represents another major evolutionary trajectory in response to the limitations of RuBisCO. wikipedia.org These pathways have allowed for the evolution of faster RuBisCO enzymes in some C4 plants, algae, and cyanobacteria. nih.gov The presence or absence of a robust CA1P regulatory system in these organisms is an area for further investigation and may provide insights into the co-evolution of different RuBisCO regulatory strategies.

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